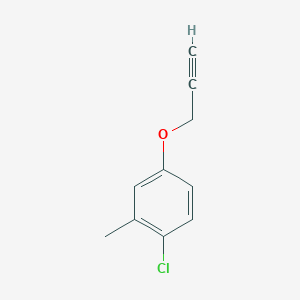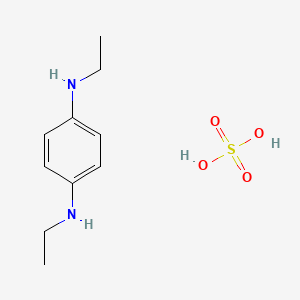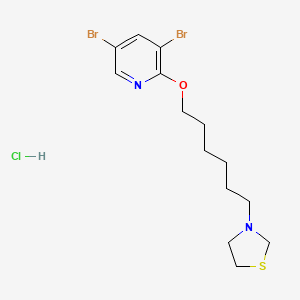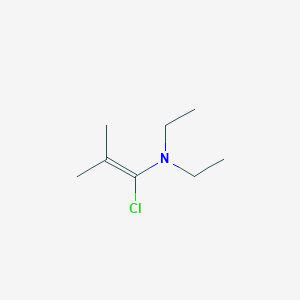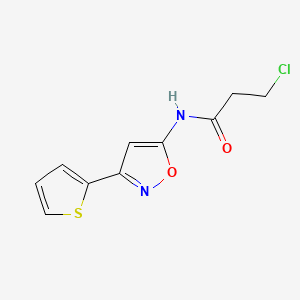
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is a complex organic compound that features a unique combination of functional groups, including a propanamide backbone, a chloro substituent, and an isoxazole ring fused with a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- typically involves multi-step organic reactions One common approach is to start with the preparation of the isoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The thienyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides, ethers, or thioethers.
Aplicaciones Científicas De Investigación
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The isoxazole ring and thienyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in certain diseases.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, N-phenyl-: This compound features a phenyl group instead of the isoxazole and thienyl groups, resulting in different chemical and biological properties.
3-chloro-N-(thiophen-2-ylmethyl)propanamide: Similar in structure but lacks the isoxazole ring, which may affect its reactivity and applications.
Uniqueness
Propanamide, 3-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is unique due to the presence of both the isoxazole ring and the thienyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Propiedades
Número CAS |
37853-43-3 |
|---|---|
Fórmula molecular |
C10H9ClN2O2S |
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
3-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C10H9ClN2O2S/c11-4-3-9(14)12-10-6-7(13-15-10)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,12,14) |
Clave InChI |
LYJQRTMDFIFNGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


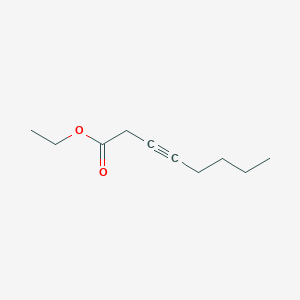
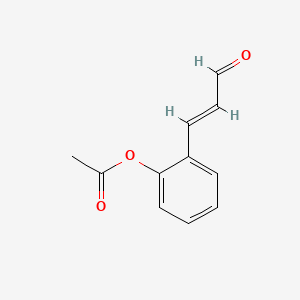


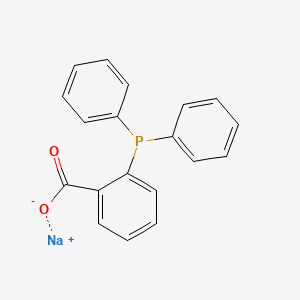


![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
